![molecular formula C20H23N3O3 B5592105 (3S*,4R*)-4-(2-methylphenyl)-1-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5592105.png)
(3S*,4R*)-4-(2-methylphenyl)-1-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-component condensation reactions, showcasing the complexity and creativity in organic synthesis. For instance, the creation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through the three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid exemplifies the intricate processes used to synthesize structurally complex compounds (Lichitsky et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this category often involves detailed X-ray crystallography to establish their precise configuration. For example, the structural determination of various pyrrolidine derivatives has been accomplished through X-ray analysis, revealing the importance of accurate structural elucidation in understanding the compound's chemical behavior (George et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving the compound often highlight its reactivity and potential for forming diverse derivatives. The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from similar compounds demonstrates the versatility and reactivity of these molecules, serving as scaffolds for further chemical transformations (Ruano et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Investigations into the crystal structures and packing arrangements of derivatives of similar compounds have provided insights into their stability and reactivity under various conditions (Tawfiq et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, define the applications and potential of the compound in various fields. Studies on the acylation of pyrrolidine-2,4-diones, closely related to the compound , shed light on the reactivity and potential modifications of such molecules (Jones et al., 1990).
properties
IUPAC Name |
(3S,4R)-4-(2-methylphenyl)-1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-12-6-2-3-7-13(12)15-10-23(11-16(15)20(25)26)19(24)18-14-8-4-5-9-17(14)21-22-18/h2-3,6-7,15-16H,4-5,8-11H2,1H3,(H,21,22)(H,25,26)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZXQXDOBZIERR-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3=NNC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=NNC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.